

2-Bromo-4-hydrazinylbenzonitrile molecular weight and formula.

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Compound of Interest

Compound Name: **2-Bromo-4-hydrazinylbenzonitrile**

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An In-depth Technical Guide to **2-Bromo-4-hydrazinylbenzonitrile**: Properties, Synthesis, and Applications

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides a detailed overview of **2-Bromo-4-hydrazinylbenzonitrile**, covering its fundamental chemical properties, potential synthetic routes, and its significance as a building block in medicinal chemistry.

Core Molecular Attributes

2-Bromo-4-hydrazinylbenzonitrile is a substituted aromatic compound featuring a nitrile group, a bromine atom, and a hydrazinyl group. These functional groups impart specific reactivity and properties to the molecule, making it a valuable intermediate in organic synthesis.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its elemental composition and mass.

- Molecular Formula: $C_7H_6BrN_3$ [1]
- Molecular Weight: 212.05 g/mol [1]

These values are critical for stoichiometric calculations in reaction planning and for analytical characterization, such as mass spectrometry.

Structural Representation

The arrangement of atoms and functional groups on the benzene ring dictates the molecule's chemical behavior. The structure consists of a central benzene ring with three substituents:

- A cyano group (-C≡N) at position 1.
- A bromo group (-Br) at position 2.
- A hydrazinyl group (-NHNH₂) at position 4.

The relative positions of these groups influence the molecule's electronic properties and steric accessibility, which are key considerations for its application in targeted synthesis.

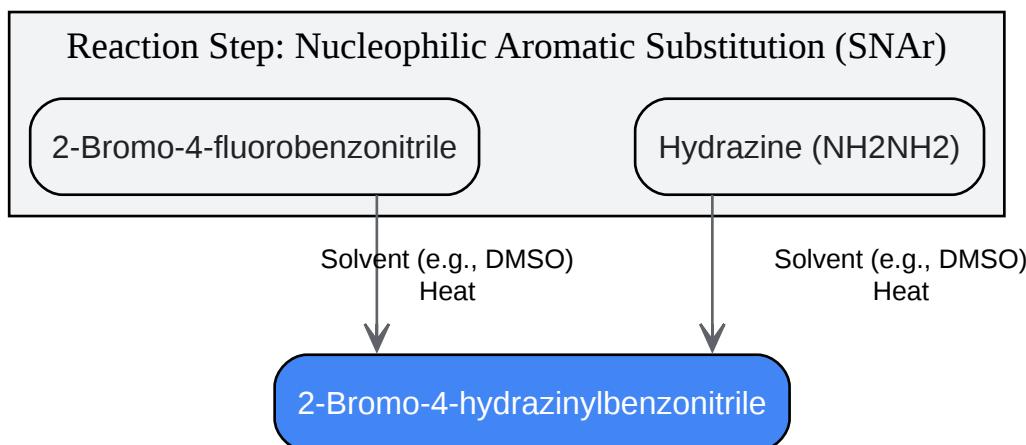
Property	Value	Source
CAS Number	263845-82-5	[1]
Molecular Formula	C ₇ H ₆ BrN ₃	[1]
Molecular Weight	212.05 g/mol	[1]

Synthesis and Chemical Reactivity

The synthesis of **2-Bromo-4-hydrazinylbenzonitrile** and its subsequent reactions are governed by the interplay of its functional groups. While specific literature on the direct synthesis of this exact molecule is not readily available, logical synthetic pathways can be proposed based on established organic chemistry principles for related analogs.

Proposed Synthetic Workflow

A plausible synthetic route would likely start from a more common precursor, such as 2-bromo-4-fluorobenzonitrile. The highly activated fluorine atom can be displaced by hydrazine in a nucleophilic aromatic substitution reaction (SNAr).



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Caption: Proposed synthesis of **2-Bromo-4-hydrazinylbenzonitrile** via SNAr.

Causality in Experimental Choices:

- Starting Material: 2-Bromo-4-fluorobenzonitrile is an ideal precursor. The fluorine atom is a good leaving group, and its departure is facilitated by the electron-withdrawing effects of the adjacent nitrile and bromine groups, which stabilize the Meisenheimer complex intermediate.
- Reagent: Hydrazine acts as the nucleophile, displacing the fluoride to form the desired product.
- Solvent and Conditions: A polar aprotic solvent like DMSO or DMF is typically used to dissolve the reactants and facilitate the reaction. Heating is often required to provide the necessary activation energy for the substitution to occur.

Reactivity Profile

The chemical utility of **2-Bromo-4-hydrazinylbenzonitrile** lies in the reactivity of its functional groups:

- Hydrazinyl Group: This group is nucleophilic and can react with electrophiles, particularly carbonyl compounds (aldehydes and ketones), to form hydrazones. This reaction is fundamental in constructing more complex heterocyclic systems, a common strategy in drug discovery.

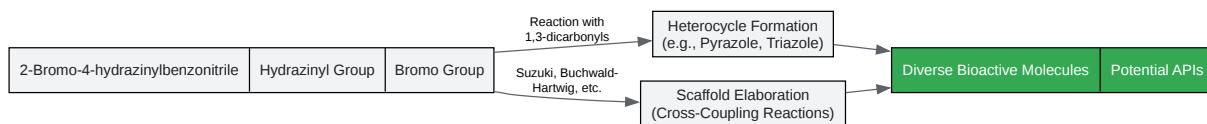
- **Bromo Group:** The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds, enabling the assembly of complex molecular scaffolds.
- **Nitrile Group:** The cyano group is relatively stable but can be hydrolyzed to a carboxylic acid or reduced to an amine under specific conditions, offering further avenues for molecular derivatization.

Applications in Drug Discovery and Medicinal Chemistry

Substituted benzonitriles are crucial structural motifs in many pharmaceutical agents. The specific combination of bromo and hydrazinyl functionalities in **2-Bromo-4-hydrazinylbenzonitrile** makes it a valuable building block for creating libraries of compounds for high-throughput screening.

Role as a Chemical Intermediate

This compound serves as a versatile intermediate for synthesizing more complex molecules with potential biological activity.^[2] Its ability to undergo sequential, regioselective reactions at its different functional groups allows for the systematic construction of novel chemical entities. For instance, the hydrazinyl group can be used to form a heterocyclic ring, and the bromo group can then be used as a handle for introducing diversity-oriented side chains via cross-coupling.^{[3][4]}



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Caption: Application workflow in medicinal chemistry.

This strategic approach is central to modern drug discovery, where creating structurally diverse molecules is key to identifying new therapeutic leads. The development of kinase inhibitors and agents targeting the central nervous system often relies on such versatile building blocks.[3]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **2-Bromo-4-hydrazinylbenzonitrile**.

Hazard Identification

Based on safety data for structurally related compounds, **2-Bromo-4-hydrazinylbenzonitrile** should be handled with care. Potential hazards include:

- Inhalation: May be harmful if inhaled.[5]
- Skin Contact: May cause skin irritation.[5]
- Eye Contact: May cause serious eye irritation.[5]
- Ingestion: May be harmful if swallowed.[5]

Recommended Handling Procedures

A self-validating protocol for handling this compound involves a multi-layered approach to minimize exposure.

Personal Protective Equipment (PPE):

- Wear appropriate protective gloves, clothing, and eye/face protection.[5]

Engineering Controls:

- Use only in a well-ventilated area, preferably within a chemical fume hood.[5]

First Aid Measures:

- Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen.[1]

- Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1]
- Eye Contact: Rinse cautiously with water for at least 15 minutes.[1][5]
- Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Storage:

- Store in a tightly closed container in a dry, well-ventilated place.[6]
- Keep the container locked up and in an area accessible only to qualified personnel.[5][6]

Conclusion

2-Bromo-4-hydrazinylbenzonitrile is a chemical compound with significant potential as an intermediate in synthetic organic chemistry, particularly within the realm of drug discovery and development. Its defined molecular weight of 212.05 g/mol and formula of $C_7H_6BrN_3$ provide the foundational data for its use in quantitative chemical synthesis.[1] The strategic arrangement of its bromo, hydrazinyl, and nitrile functional groups offers multiple reaction sites for building complex molecular architectures, making it a valuable tool for medicinal chemists aiming to develop novel therapeutic agents. Adherence to strict safety protocols is essential when handling this compound to ensure the well-being of laboratory personnel.

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